(3-(pyrimidin-2-ylamino)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Description
Pyrimidine-azetidinone analogues are a class of compounds in medicinal chemistry . They are nitrogen-containing heterocycles with a sulfur atom . Pyrimidines represent one of the most active classes of compounds, possessing a wide spectrum of biological activities, including diuretic, antitumor, anti-HIV, cardiovascular, analgesic, calcium antagonist, anti-inflammatory, CNS depressant activity, and antimalarial activity .
Synthesis Analysis
A series of pyrimidine-azetidinone analogues have been synthesized from the condensation of aromatic amines with N-phenylacetamide . The thione nucleus formed from 2-chloroquionoline-3-carbadehyde using sodium sulphide in dimethyl formamide (DMF) was followed by the reaction with pyrimidine amine to form the Schiff base intermediates . Final azetidinone analogues were derived from Schiff bases by using chloroacetyl chloride .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine-azetidinone analogues include the condensation of aromatic amines with N-phenylacetamide, the formation of a thione nucleus from 2-chloroquionoline-3-carbadehyde using sodium sulphide in DMF, and the reaction with pyrimidine amine to form Schiff base intermediates . The final azetidinone analogues are derived from these Schiff bases by using chloroacetyl chloride .
Future Directions
The newly synthesized pyrimidine-azetidinone analogues were examined for antimicrobial activity against some bacterial and fungal strains and in vitro antituberculosis activity against mycobacterium tuberculosis . These observations provide some predictions to design further antibacterial and antituberculosis active compounds prior to their synthesis according to molecular studies .
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9-12(10(2)19(3)18-9)13(21)20-7-11(8-20)17-14-15-5-4-6-16-14/h4-6,11H,7-8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZHVGAGSLPHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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